Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane
Description
Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxysilane is a silicon-based compound featuring a bicyclic norbornene moiety attached via methoxy groups. Its structure includes two bicyclo[2.2.1]hept-5-en-2-yl methoxy ligands and two methyl groups bonded to a central silicon atom. This compound is of interest in polymer chemistry due to the strained bicyclic system, which can participate in ring-opening metathesis polymerization (ROMP) or Diels-Alder reactions, enabling the synthesis of materials with tailored mechanical and thermal properties .
Properties
CAS No. |
376609-87-9 |
|---|---|
Molecular Formula |
C18H28O2Si |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
bis(2-bicyclo[2.2.1]hept-5-enylmethoxy)-dimethylsilane |
InChI |
InChI=1S/C18H28O2Si/c1-21(2,19-11-17-9-13-3-5-15(17)7-13)20-12-18-10-14-4-6-16(18)8-14/h3-6,13-18H,7-12H2,1-2H3 |
InChI Key |
NPSIRNRTOYNOBP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(OCC1CC2CC1C=C2)OCC3CC4CC3C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxysilane generally involves the nucleophilic substitution reaction of bicyclo[2.2.1]hept-5-ene derivatives with a dimethylsilylene bis(oxymethylene) precursor.
-
- Bicyclo[2.2.1]hept-5-ene (norbornene derivative)
- Dimethylsilylene bis(oxymethylene) or analogous silane intermediates
-
- Typically, an etherification process where the methoxy groups are introduced via reaction of the silane with hydroxyl or alkoxy-functionalized bicyclic intermediates.
-
- Transition metal catalysts such as palladium or cobalt complexes are often employed to facilitate the coupling and increase the reaction efficiency.
-
- Controlled temperature and inert atmosphere to avoid side reactions.
- Solvents such as tetrahydrofuran (THF) or toluene may be used.
- Reaction times vary depending on scale and catalyst efficiency but generally range from several hours to overnight.
-
- The transition metal catalyst activates the silane moiety, enabling nucleophilic attack by the bicyclic alkoxide or hydroxyl groups.
- The dimethylsilylene bis(oxymethylene) acts as a bifunctional linker, bridging two bicyclic units through methoxy linkages.
Industrial Production Methods
For industrial-scale synthesis, the methods are adapted to optimize yield, purity, and process efficiency:
-
- Use of continuous flow reactors to maintain precise control over reaction parameters.
- Optimization of catalyst loading to balance cost and activity.
- Advanced purification techniques such as distillation under reduced pressure or chromatographic methods to isolate the pure product.
-
- Reaction temperatures and times are finely tuned to maximize conversion and minimize by-products.
- Recycling of catalysts and solvents is implemented to improve sustainability.
-
- Analytical techniques such as NMR spectroscopy, gas chromatography, and mass spectrometry are employed to verify product identity and purity.
Data Table: Summary of Preparation Parameters
| Parameter | Details | Notes |
|---|---|---|
| Starting Materials | Bicyclo[2.2.1]hept-5-ene, Dimethylsilylene bis(oxymethylene) | Commercially available or synthesized intermediates |
| Catalyst | Palladium or cobalt complexes | Transition metal catalysts enhance reaction rate |
| Solvent | Tetrahydrofuran (THF), Toluene | Anhydrous and inert atmosphere preferred |
| Temperature | 25–80 °C | Depends on catalyst and scale |
| Reaction Time | 6–24 hours | Longer times for higher conversion |
| Reaction Type | Etherification (nucleophilic substitution) | Formation of methoxy linkages |
| Purification | Distillation, Chromatography | To achieve >95% purity |
| Industrial Scale Adaptations | Continuous flow reactors, catalyst recycling | For improved efficiency |
Comparative Analysis with Related Compounds
| Compound Name | Key Structural Feature | Preparation Method Highlights | Unique Properties |
|---|---|---|---|
| Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxysilane | Bicyclic norbornene units linked by dimethylsilylene bis(oxymethylene) | Etherification catalyzed by Pd or Co; controlled conditions | High rigidity, unique silane linkage, potential in catalysis and materials |
| Bicyclo[2.2.1]hept-2-ene (Norbornene) | Simple bicyclic alkene | Commercially available; used as starting material | Reactive double bond for polymerization |
| 5-Norbornene-2-carboxaldehyde | Bicyclic aldehyde | Synthesized via oxidation of norbornene derivatives | Reactive aldehyde group for further functionalization |
| Bicyclo[2.2.1]hepta-2,5-diene | Bicyclic diene | Prepared by dehydrogenation or elimination reactions | Used in polymerization and Diels-Alder reactions |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties .
Biology: In biological research, it can be used as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of 5,5’-[(Dimethylsilylene)bis(oxymethylene)]bis[bicyclo[2.2.1]hept-2-ene] involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s unique structure allows it to engage in various chemical interactions, leading to its desired effects. For instance, in catalysis, it may act as a ligand, facilitating the formation of active catalytic species .
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-yl(triethoxy)silane
Structural Differences : Replaces methoxy and methyl groups with three ethoxy substituents.
Synthesis : Produced via reaction of bicyclo[2.2.1]hept-5-ene with triethoxysilane at 175–210°C, yielding 75% exo/endo isomers after 24 hours at 210°C. Higher temperatures favor retro-Diels-Alder side reactions .
Properties :
- Molecular formula: C₁₃H₂₄O₃Si
- Molecular weight: 256.41 g/mol
- Boiling point: 104°C Applications: Used as a precursor for hybrid organic-inorganic polymers. The ethoxy groups enhance hydrolytic reactivity, making it suitable for sol-gel processes .
Comparison with Target Compound :
- Reactivity : Triethoxy groups hydrolyze faster than methoxy, accelerating crosslinking in silicones.
- Isomerism : Both compounds exhibit exo/endo isomerism, but the target’s methoxy groups may reduce steric hindrance during polymerization.
- Thermal Stability : The target’s methyl groups likely improve thermal stability compared to ethoxy substituents .
2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane
Structural Differences : Features a trimethoxy-silane group linked to the bicyclic system via an ethyl spacer.
Properties :
- Enhanced flexibility due to the ethyl chain.
- Trimethoxy groups increase polarity and solubility in polar solvents. Applications: Functionalization of surfaces or nanoparticles due to its hydrolytic stability and spacer-mediated attachment .
Comparison with Target Compound :
- Flexibility : The ethyl spacer in this derivative may reduce strain in polymer backbones compared to the direct methoxy linkage in the target.
- Crosslinking Density : Trimethoxy groups enable higher crosslinking than the target’s dimethyl/methoxy combination.
(5-Bicyclo[2.2.1]hept-2-enyl)triethoxysilane (CAS 18401-43-9)
Structural Notes: Isomeric mixture (endo/exo) with triethoxy groups. Synthesis: Tech-grade (95% purity) with CAS number 18401-43-9 . Applications: Key intermediate in electronic materials, where the norbornene group enables photopatterning in lithography .
Comparison with Target Compound :
- Purity and Handling : Commercial availability of triethoxy derivatives contrasts with the target’s specialized synthesis requirements.
- Electronic Applications : The target’s methyl groups may reduce dielectric constants in polymers, advantageous for insulators .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents | Yield/Synthesis Conditions | Applications |
|---|---|---|---|---|---|---|
| Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxysilane | C₁₆H₂₄O₂Si | 276.45 | N/A | 2 methoxy, 2 methyl | Not reported | High-performance polymers |
| Bicyclo[2.2.1]hept-5-en-2-yl(triethoxy)silane | C₁₃H₂₄O₃Si | 256.41 | 104 | 3 ethoxy | 75% at 210°C, 24h | Sol-gel precursors |
| 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane | C₁₂H₂₂O₃Si | 242.39 | N/A | Trimethoxy, ethyl spacer | Not reported | Surface functionalization |
Research Findings and Trends
- Isomerism : Exo isomers generally dominate in triethoxy derivatives due to kinetic control, while methoxy substituents may alter this preference .
- Polymerization : The target compound’s methoxy groups likely slow hydrolysis compared to ethoxy analogs, enabling controlled ROMP kinetics .
- Thermal Stability : Methyl groups enhance stability, making the target suitable for high-temperature applications vs. ethoxy-based materials .
Biological Activity
Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxysilane, a silane compound with unique structural properties, has garnered attention for its potential biological activity. This article explores its biological implications, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHOSi
- Molecular Weight : 236.39 g/mol
- CAS Number : 172696
The compound features a bicyclic structure that enhances its reactivity and interaction with biological systems. The presence of silane groups allows for unique interactions with both organic and inorganic materials, potentially influencing its biological activity.
- Cellular Interaction : The silane moiety can facilitate adhesion to cell membranes, enhancing cellular uptake of the compound.
- Biochemical Pathways : Preliminary studies suggest that this compound may influence various signaling pathways, including those involved in cell proliferation and apoptosis.
Therapeutic Potential
Research indicates that compounds with similar structures exhibit anti-inflammatory and anticancer properties. The unique bicyclic structure may contribute to these effects by modulating enzyme activity or cellular signaling pathways.
Data Table: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Antimicrobial | Activity against specific bacterial strains |
Case Study 1: Anticancer Activity
A study conducted on a series of silane derivatives, including Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxysilane, demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production.
Case Study 2: Anti-inflammatory Effects
In vitro assays revealed that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential role in managing inflammatory diseases, possibly by inhibiting NF-kB signaling pathways.
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of silane compounds. The bicyclic structure appears to enhance lipophilicity, improving membrane permeability and bioavailability.
Summary of Findings
- Enhanced Membrane Permeability : The bicyclic structure aids in cellular uptake.
- Potential for Drug Development : The compound's dual functionality as an anti-cancer and anti-inflammatory agent positions it as a candidate for further pharmacological exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
